![molecular formula C27H22ClN3OS B425193 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425193.png)
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts and solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halides, sulfonates, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, 1,2,4-triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would depend on its interaction with biological targets.
Medicine
Medicinally, compounds of this class are explored for their therapeutic potential. They may exhibit activities such as antifungal, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable products.
Wirkmechanismus
The mechanism of action of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-bromophenyl)-4-(4-ethoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-[(phenylmethyl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-2-ylmethylsulfanyl group, in particular, may impart unique properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C27H22ClN3OS |
|---|---|
Molekulargewicht |
472g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H22ClN3OS/c1-2-32-25-15-13-24(14-16-25)31-26(21-9-11-23(28)12-10-21)29-30-27(31)33-18-19-7-8-20-5-3-4-6-22(20)17-19/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
ZLHLZBIPHAXTEK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-{[4-bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425110.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B425111.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425113.png)
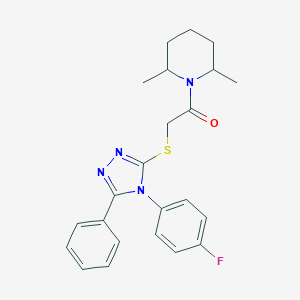
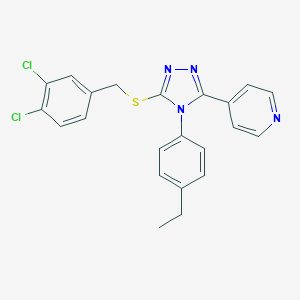
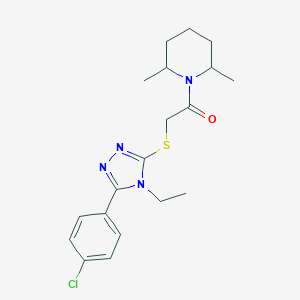
![N-(4-{[3-(4-ethylphenyl)-3-oxo-1-propenyl]amino}phenyl)acetamide](/img/structure/B425121.png)
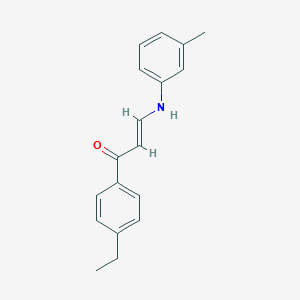
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425127.png)
![4-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B425128.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425129.png)
![4-{5-[(4-bromobenzyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425130.png)
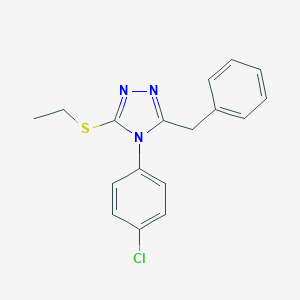
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)
